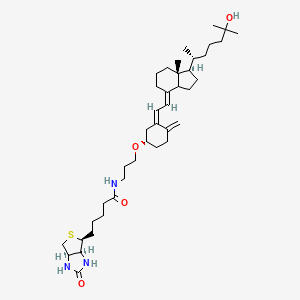

25-Hydroxy Vitamin D3 3,3'-Biotinylaminopropyl Ether

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[3-[(1S,3Z)-3-[(2E)-2-[(1R,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl]oxypropyl]pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H65N3O4S/c1-27-15-18-31(47-24-10-23-41-36(44)14-7-6-13-35-37-34(26-48-35)42-38(45)43-37)25-30(27)17-16-29-12-9-22-40(5)32(19-20-33(29)40)28(2)11-8-21-39(3,4)46/h16-17,28,31-35,37,46H,1,6-15,18-26H2,2-5H3,(H,41,44)(H2,42,43,45)/b29-16+,30-17-/t28-,31+,32-,33?,34+,35+,37+,40-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQEWCHUHMJQYIG-KSKKSAFSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)OCCCNC(=O)CCCCC4C5C(CS4)NC(=O)N5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)(C)O)[C@H]1CCC\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)OCCCNC(=O)CCCC[C@H]4[C@@H]5[C@H](CS4)NC(=O)N5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H65N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

684.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Synthesis of 25-Hydroxy Vitamin D3 3,3'-Biotinylaminopropyl Ether

For Researchers, Scientists, and Drug Development Professionals

Introduction

25-Hydroxy Vitamin D3 is a crucial prohormone in the vitamin D endocrine system, and its accurate measurement is vital for diagnosing vitamin D deficiency and managing related diseases. The development of sensitive and specific immunoassays, such as ELISA, often relies on biotinylated tracers that can bind to detection systems with high affinity. 25-Hydroxy Vitamin D3 3,3'-Biotinylaminopropyl Ether is a key reagent in this context, serving as a stable and effective tracer in competitive binding assays.[1][2]

This technical guide provides a detailed overview of the synthetic strategy for this compound, including a generalized experimental protocol and a logical workflow for its preparation. The synthesis involves the selective alkylation of the 3-hydroxyl group of 25-Hydroxy Vitamin D3 to introduce a biotin moiety via a flexible aminopropyl ether linker.[3] This linker is crucial for minimizing steric hindrance and allowing for optimal interaction with biotin-binding proteins like streptavidin.[2]

Synthetic Strategy

The core of the synthesis is a C-3-O-alkylation reaction. This involves the deprotonation of the 3β-hydroxyl group of 25-Hydroxy Vitamin D3 to form an alkoxide, which then acts as a nucleophile to displace a leaving group on a biotinylaminopropyl reagent. The 25-hydroxyl group is significantly less reactive due to steric hindrance, allowing for selective alkylation at the 3-position.

The overall synthetic workflow can be visualized as a two-step process: the preparation of the biotinylated alkylating agent and the subsequent conjugation to 25-Hydroxy Vitamin D3.

Experimental Workflow

The logical flow of the synthesis is depicted in the following diagram:

Caption: Synthetic workflow for this compound.

Generalized Experimental Protocol

This protocol is a representative example based on established C-3-O-alkylation methods for vitamin D analogs and may require optimization.

Materials:

| Material | Supplier | Grade |

| 25-Hydroxy Vitamin D3 | Commercial | ≥98% Purity |

| N-(3-Bromopropyl)biotinamide | Custom or Commercial | Synthesis Grade |

| Sodium Hydride (NaH), 60% in mineral oil | Commercial | Reagent Grade |

| Anhydrous Dimethylformamide (DMF) | Commercial | Anhydrous |

| Ethyl Acetate | Commercial | HPLC Grade |

| Hexane | Commercial | HPLC Grade |

| Saturated Sodium Bicarbonate Solution | Lab Prepared | - |

| Brine | Lab Prepared | - |

| Anhydrous Sodium Sulfate | Commercial | Reagent Grade |

Procedure:

-

Reaction Setup: A solution of 25-Hydroxy Vitamin D3 (1 equivalent) in anhydrous DMF is prepared in a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

-

Deprotonation: Sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) is added portion-wise to the stirred solution at 0°C. The reaction mixture is stirred at this temperature for 30 minutes to allow for the formation of the alkoxide.

-

Alkylation: A solution of N-(3-bromopropyl)biotinamide (1.5 equivalents) in anhydrous DMF is added dropwise to the reaction mixture at 0°C. The reaction is then allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate at 0°C.

-

Extraction: The reaction mixture is partitioned between ethyl acetate and water. The organic layer is separated, and the aqueous layer is extracted twice more with ethyl acetate. The combined organic layers are washed with brine.

-

Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude product is purified by flash column chromatography on silica gel or by preparative High-Performance Liquid Chromatography (HPLC) using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.

-

Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Quantitative Data

As this guide provides a generalized protocol, specific quantitative data from a single source is not available. The following table outlines the expected parameters and the type of data that should be collected during the synthesis.

| Parameter | Expected Value/Range | Method of Determination |

| Yield | 60-80% (based on similar reactions) | Gravimetric analysis after purification |

| Purity | >95% | HPLC, LC-MS |

| Reaction Time | 12-24 hours | TLC Monitoring |

| Reaction Temperature | 0°C to Room Temperature | Thermometer |

| ¹H NMR | Consistent with proposed structure | NMR Spectroscopy |

| Mass Spectrometry (ESI+) | [M+H]⁺ at m/z ~684.5 | Mass Spectrometry |

Conclusion

The synthesis of this compound is a crucial process for the development of robust immunoassays for vitamin D status. The C-3-O-alkylation strategy provides a reliable method for conjugating biotin to the 25-Hydroxy Vitamin D3 molecule. While the protocol provided is generalized, it offers a solid foundation for researchers to produce this valuable analytical tool. Optimization of reaction conditions and rigorous purification are key to obtaining a high-purity product suitable for sensitive applications.

References

- 1. Synthesis of 25-hydroxyvitamin D3 3 beta-3'-[N-(4-azido-2-nitrophenyl)amino]propyl ether, a second-generation photoaffinity analogue of 25-hydroxyvitamin D3: photoaffinity labeling of rat serum vitamin D binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. moleculardepot.com [moleculardepot.com]

- 3. An efficient synthesis of 1α,25-dihydroxyvitamin D3 LC-biotin - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties of Biotinylated 25-Hydroxy Vitamin D3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of biotinylated 25-Hydroxy Vitamin D3 (25(OH)D3), a crucial molecule for research and development in the field of vitamin D biology. This document details its synthesis, physicochemical properties, and its interaction with key biological targets, offering insights for its application in experimental settings.

Introduction

25-Hydroxy Vitamin D3 is the primary circulating form of vitamin D in the body and a key precursor to the active hormone, 1α,25-dihydroxyvitamin D3. The biotinylation of 25(OH)D3, the covalent attachment of a biotin molecule, creates a powerful tool for researchers. This modification allows for the detection, purification, and study of 25(OH)D3 and its binding partners through the high-affinity interaction between biotin and streptavidin or avidin. This guide explores the chemical characteristics of this modified molecule, providing a foundation for its effective use in research.

Synthesis and Purification

The synthesis of biotinylated 25-Hydroxy Vitamin D3 typically involves the conjugation of a biotin moiety, often via a linker arm, to the 25(OH)D3 molecule. A common strategy is the C-3-O-alkylation of the 25(OH)D3, which selectively targets the hydroxyl group at the C-3 position.[1]

Experimental Protocol: Synthesis of Biotinylated 25-Hydroxy Vitamin D3

This protocol is adapted from methodologies used for similar vitamin D analogs.

Materials:

-

25-Hydroxy Vitamin D3

-

A suitable biotinylating reagent with a linker arm and a reactive group for ether linkage (e.g., a biotin-linker-halide)

-

A non-nucleophilic base (e.g., sodium hydride)

-

Anhydrous polar aprotic solvent (e.g., dimethylformamide - DMF)

-

Reagents for work-up and purification (e.g., ethyl acetate, brine, silica gel for chromatography)

Procedure:

-

Protection of Hydroxyl Groups (if necessary): Depending on the biotinylating reagent, it may be necessary to protect other reactive hydroxyl groups on the 25(OH)D3 molecule to ensure selective biotinylation at the desired position.

-

Deprotonation: Dissolve 25-Hydroxy Vitamin D3 in the anhydrous solvent under an inert atmosphere (e.g., argon). Add the non-nucleophilic base to deprotonate the target hydroxyl group, forming an alkoxide.

-

Conjugation: Add the biotinylating reagent to the reaction mixture. The reaction is typically stirred at room temperature or slightly elevated temperatures until completion, which can be monitored by thin-layer chromatography (TLC).

-

Work-up: Quench the reaction with a proton source (e.g., water or a saturated ammonium chloride solution). Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine and dry it over an anhydrous salt (e.g., sodium sulfate).

-

Purification: Concentrate the crude product under reduced pressure. Purify the biotinylated 25-Hydroxy Vitamin D3 using column chromatography on silica gel to separate it from unreacted starting materials and byproducts.

-

Characterization: Confirm the structure and purity of the final product using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Experimental Protocol: Purification of Biotinylated 25-Hydroxy Vitamin D3

Materials:

-

Crude biotinylated 25(OH)D3

-

Silica gel

-

A suitable solvent system for column chromatography (e.g., a gradient of ethyl acetate in hexane)

Procedure:

-

Column Preparation: Prepare a silica gel column with the chosen solvent system.

-

Loading: Dissolve the crude product in a minimal amount of the solvent and load it onto the column.

-

Elution: Elute the column with the solvent system, gradually increasing the polarity to separate the components.

-

Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified biotinylated 25-Hydroxy Vitamin D3.

Physicochemical Properties

The addition of a biotin-linker moiety to 25-Hydroxy Vitamin D3 alters its physicochemical properties.

| Property | Value/Description | Source |

| Molecular Weight | 797 g/mol (for a specific conjugate with a linker) | [2] |

| Appearance | Typically a solution or solid, depending on the final preparation. | [2] |

| Purity | >97% (for commercially available conjugates) | [2] |

| Solubility | Soluble in organic solvents like DMSO and ethanol. Not directly soluble in water. | [2] |

| Stability | Store at -20°C. While specific stability data for the biotinylated form is not widely available, unconjugated 25(OH)D3 is known to be sensitive to light and oxidation. It is more stable in acidic conditions (pH > 5).[3] It is reasonable to assume similar sensitivities for the biotinylated conjugate. | [2] |

Note: The exact properties will vary depending on the specific linker used for biotinylation.

Interaction with Biological Targets

The biological activity of 25-Hydroxy Vitamin D3 is primarily mediated through its binding to the Vitamin D Receptor (VDR) and its transport in the circulation by the Vitamin D-Binding Protein (DBP). The introduction of a biotin tag can influence these interactions.

Vitamin D Receptor (VDR) Binding

Vitamin D-Binding Protein (DBP) Binding

Similarly, quantitative data for the binding of biotinylated 25(OH)D3 to DBP is scarce. DBP has a high affinity for 25(OH)D3.[4] The modification at the C-3 position could potentially alter this binding affinity, which would, in turn, affect its pharmacokinetics and bioavailability in in vivo studies.

Experimental Protocol: Competitive VDR Binding Assay

This protocol can be used to determine the relative binding affinity of biotinylated 25(OH)D3 for the VDR.

Materials:

-

Recombinant human VDR

-

Radiolabeled 1α,25-dihydroxyvitamin D3 (e.g., [³H]-1,25(OH)₂D₃)

-

Biotinylated 25-Hydroxy Vitamin D3

-

Unlabeled 1α,25-dihydroxyvitamin D3 (for positive control)

-

Assay buffer

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Incubation: Incubate a fixed concentration of recombinant VDR and radiolabeled 1,25(OH)₂D₃ with varying concentrations of the biotinylated 25(OH)D3 or unlabeled 1,25(OH)₂D₃.

-

Separation: After incubation to reach equilibrium, rapidly filter the mixture through glass fiber filters to separate the VDR-bound from free radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the concentration of the biotinylated compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC₅₀). This value can be used to compare its binding affinity to that of the natural ligand.

Signaling Pathways

The canonical signaling pathway of vitamin D involves the binding of its active form to the VDR, which then heterodimerizes with the retinoid X receptor (RXR). This complex binds to vitamin D response elements (VDREs) on target genes, modulating their transcription.

The effect of biotinylated 25(OH)D3 on this pathway is dependent on its ability to bind to the VDR. If the biotin tag significantly reduces VDR affinity, the downstream signaling events will be attenuated.

Caption: Canonical Vitamin D signaling pathway initiated by biotinylated 25-Hydroxy Vitamin D3.

Experimental Workflows

The use of biotinylated 25(OH)D3 is central to various experimental workflows, particularly for affinity purification of its binding partners.

Caption: Workflow for affinity purification of 25-Hydroxy Vitamin D3 binding proteins.

Conclusion

Biotinylated 25-Hydroxy Vitamin D3 is an invaluable tool for elucidating the mechanisms of vitamin D action. While its synthesis and basic properties are understood, a significant knowledge gap exists regarding its precise binding affinities to VDR and DBP. Further quantitative studies are necessary to fully characterize how biotinylation impacts its biological activity. This guide provides a foundational understanding for researchers to effectively utilize this important molecule in their experimental designs.

References

- 1. An efficient synthesis of 1α,25-dihydroxyvitamin D3 LC-biotin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. moleculardepot.com [moleculardepot.com]

- 3. Comprehensive Stability Study of Vitamin D3 in Aqueous Solutions and Liquid Commercial Products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cross-talk among structural domains of human DBP upon binding 25-hydroxyvitamin D - PMC [pmc.ncbi.nlm.nih.gov]

Elucidation of 25-Hydroxy Vitamin D3 3,3'-Biotinylaminopropyl Ether: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of 25-Hydroxy Vitamin D3 3,3'-Biotinylaminopropyl Ether, a key biotinylated derivative of a major vitamin D metabolite. This document outlines the synthetic pathway, details established experimental protocols for its characterization, and presents relevant data in a structured format for scientific and research applications.

Chemical Identity and Properties

This compound is a derivative of 25-hydroxyvitamin D3 where a biotinylaminopropyl ether moiety is attached at the C-3 hydroxyl position. This modification introduces a biotin tag, enabling its use in various biochemical assays that rely on the high-affinity interaction between biotin and streptavidin or avidin.

| Property | Value | Source |

| Chemical Name | [3aS-(3aα,4β,6aα)]-Hexahydro-N-[3-[[(3β,5Z,7E)-25-hydroxy-9,10-secocholesta-5,7,10(19)-trien-3-yl]oxy]propyl]-2-oxo-1H-thieno[3,4-d]imidazole-4-pentanamide | CymitQuimica |

| CAS Number | 193278-59-0 | ChemScene |

| Molecular Formula | C₄₀H₆₅N₃O₄S | MedchemExpress.com |

| Molecular Weight | 684.03 g/mol | MedchemExpress.com |

Synthetic Pathway and Structure Elucidation Workflow

The synthesis of this compound is a two-step process. The first step involves the synthesis of the key intermediate, 25-Hydroxy Vitamin D3 3,3'-Aminopropyl Ether. This is followed by the biotinylation of the primary amine of this intermediate. The structure of the final compound is confirmed through a combination of spectroscopic techniques.

Biotinylated Vitamin D Analogs: A Technical Guide for Research Applications

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Biotinylated vitamin D analogs are powerful tools in the study of vitamin D signaling and the vitamin D receptor (VDR). The high-affinity interaction between biotin and streptavidin (or avidin) provides a versatile and robust system for the detection, purification, and functional analysis of the VDR and its associated protein complexes. This technical guide provides a comprehensive overview of the synthesis, applications, and experimental protocols for using biotinylated vitamin D analogs in research.

Synthesis of Biotinylated Vitamin D Analogs

The synthesis of biotinylated vitamin D analogs typically involves the conjugation of a biotin moiety to a vitamin D molecule, often through a linker arm to minimize steric hindrance and preserve the analog's affinity for the VDR. The most common points of attachment on the vitamin D molecule are the C3 hydroxyl group or the side chain.

A notable example is the synthesis of 1α,25-dihydroxyvitamin D3 LC-biotin. An efficient synthetic route starts with readily available vitamin D2. The process involves a classical approach to create the 1α,25-dihydroxyvitamin D3 structure, followed by the protection of hydroxyl groups and a C-3-O-alkylation to attach the biotin linker. This method is adaptable for creating a variety of C-3-OH-linked vitamin D3 and D2 derivatives.[1]

Another common approach involves the reaction of a vitamin D analog containing an aminopropyl ether at the 3-position with a biotin-N-hydroxysuccinimide ester. For instance, 25-hydroxyvitamin D3-3-aminopropyl ether can be reacted with biotin-4-nitrophenyl ester to yield a biotinylated analog.[2]

Commercially Available Biotinylated Vitamin D Analogs

Several biotinylated vitamin D analogs are commercially available for research purposes. These ready-to-use reagents save researchers the time and effort of chemical synthesis.

Table 1: Examples of Commercially Available Biotinylated Vitamin D Analogs

| Analog Name | Structure/Description | Supplier |

| 25-OH Vitamin D3 Biotin Conjugate | 25-hydroxyvitamin D3 conjugated to biotin via a 22 Å spacer arm. Supplied as a solution in DMSO. | Molecular Depot |

| Vitamin D [Biotin] | Synthetic calcidiol (25-hydroxyvitamin D3) conjugated to biotin. Supplied as a lyophilized powder. | Creative Diagnostics |

| Total Vitamin D derivative - Biotin | A biotinylated derivative of vitamin D for use in immunoassays. | IBL-America |

Vitamin D Receptor (VDR) Binding Affinity

A critical parameter for any vitamin D analog is its binding affinity for the VDR. Biotinylation can potentially alter the binding affinity, and it is crucial to characterize this for each new analog. Competitive binding assays are commonly used to determine the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50) of an analog.

Table 2: VDR Binding Affinity of Select Vitamin D Analogs (for reference)

| Compound | Dissociation Constant (Kd) / IC50 | Method |

| 1α,25-dihydroxyvitamin D3 (Calcitriol) | ~0.2 nM (apparent Kd) | Fluorescence Polarization Assay |

| 25-hydroxytachysterol3 | 22 nM (Kd) | Radioligand Binding Assay |

| 25-hydroxy-5,6-trans-vitamin D3 | 58 nM (Kd) | Radioligand Binding Assay |

| 5,6-trans-vitamin D3 | 560 nM (Kd) | Radioligand Binding Assay |

Note: The binding affinities of biotinylated analogs should be experimentally determined as the biotin-linker moiety can influence the interaction with the VDR.

Experimental Protocols

Pull-Down Assay Using Biotinylated Vitamin D Analogs

Pull-down assays are a powerful technique to isolate and identify proteins that interact with a specific ligand. In this context, a biotinylated vitamin D analog serves as the "bait" to capture the VDR and its interacting partners from a cell lysate.

Objective: To isolate the VDR and its interacting proteins from a cell lysate.

Materials:

-

Biotinylated vitamin D analog (e.g., biotinylated calcitriol)

-

Streptavidin-conjugated magnetic beads or agarose resin

-

Cell lysate containing the VDR

-

Binding buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 0.1% NP-40, supplemented with protease inhibitors)

-

Wash buffer (Binding buffer with increased salt concentration, e.g., 300-500 mM NaCl)

-

Elution buffer (e.g., SDS-PAGE sample buffer or a high concentration of free biotin)

-

Magnetic rack (for magnetic beads) or centrifuge (for agarose resin)

Detailed Methodology:

-

Preparation of Streptavidin Beads:

-

Resuspend the streptavidin beads in the vial.

-

Transfer the desired amount of bead slurry to a microcentrifuge tube.

-

Place the tube on a magnetic rack to pellet the beads and discard the supernatant.

-

Wash the beads three times with binding buffer. After the final wash, resuspend the beads in binding buffer to the original volume.

-

-

Immobilization of Biotinylated Vitamin D Analog:

-

Add the biotinylated vitamin D analog to the washed streptavidin beads. The optimal concentration should be determined empirically but a starting point of 1-10 µM can be used.

-

Incubate for 1-2 hours at 4°C with gentle rotation to allow the biotinylated analog to bind to the streptavidin.

-

Pellet the beads using the magnetic rack or centrifugation and discard the supernatant.

-

Wash the beads three times with binding buffer to remove any unbound analog.

-

-

Binding of VDR from Cell Lysate:

-

Add the prepared cell lysate to the beads conjugated with the biotinylated vitamin D analog.

-

Incubate for 2-4 hours or overnight at 4°C with gentle rotation.

-

-

Washing:

-

Pellet the beads and discard the supernatant.

-

Wash the beads 3-5 times with wash buffer to remove non-specifically bound proteins. Increase the stringency of the washes by increasing the salt concentration or detergent concentration if high background is observed.

-

-

Elution:

-

After the final wash, remove all supernatant.

-

Elute the bound proteins by adding elution buffer. For analysis by SDS-PAGE and Western blotting, directly add 1X SDS-PAGE sample buffer and heat at 95°C for 5-10 minutes. For mass spectrometry or functional assays, a non-denaturing elution method using a high concentration of free biotin (e.g., 2-10 mM) can be used.

-

-

Analysis:

-

Analyze the eluted proteins by SDS-PAGE followed by Coomassie staining, silver staining, or Western blotting using an anti-VDR antibody. Interacting partners can be identified by mass spectrometry.

-

Experimental Workflow for VDR Pull-Down Assay

Caption: Workflow for a pull-down assay using biotinylated vitamin D to capture VDR.

Fluorescence Polarization (FP) Assay

Fluorescence polarization is a powerful technique for studying molecular interactions in solution. It can be adapted to determine the binding affinity of biotinylated vitamin D analogs for the VDR.

Principle: A small fluorescent molecule tumbles rapidly in solution, resulting in low fluorescence polarization. When it binds to a larger molecule, its tumbling is slowed, leading to an increase in fluorescence polarization. In a competitive FP assay, a fluorescent tracer and an unlabeled ligand (the biotinylated analog) compete for binding to a receptor.

Objective: To determine the IC50 and binding affinity of a biotinylated vitamin D analog for the VDR.

Materials:

-

Recombinant VDR

-

Fluorescently labeled streptavidin (e.g., streptavidin-FITC or streptavidin-Alexa Fluor 488)

-

Biotinylated vitamin D analog

-

Unlabeled calcitriol (for positive control)

-

Assay buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT)

-

Black, low-volume 384-well plates

-

Plate reader with fluorescence polarization capabilities

Detailed Methodology:

-

Formation of the Fluorescent Complex:

-

Incubate the fluorescently labeled streptavidin with the biotinylated vitamin D analog at a 1:4 molar ratio (streptavidin has four biotin-binding sites) for 30 minutes at room temperature to form a stable fluorescent complex. The final concentration of the biotinylated analog in the assay should be at or below its Kd for the VDR to ensure a sensitive assay.

-

-

Assay Setup:

-

Prepare serial dilutions of the competitor compounds (biotinylated analog and unlabeled calcitriol) in assay buffer.

-

In a 384-well plate, add the assay components in the following order:

-

Assay buffer

-

Competitor compound (or vehicle control)

-

Recombinant VDR (at a concentration appropriate for the Kd of the fluorescent complex)

-

Pre-formed fluorescent complex (biotinylated analog + fluorescent streptavidin)

-

-

Include controls for no VDR (to determine the polarization of the free fluorescent complex) and no competitor (to determine the maximum polarization).

-

-

Incubation:

-

Incubate the plate at room temperature for 2-4 hours to reach binding equilibrium. The plate should be protected from light.

-

-

Measurement:

-

Measure the fluorescence polarization on a plate reader using the appropriate excitation and emission wavelengths for the fluorophore on the streptavidin.

-

-

Data Analysis:

-

Plot the fluorescence polarization values against the logarithm of the competitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each competitor.

-

The binding affinity (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation.

-

Caption: Simplified genomic signaling pathway of the Vitamin D Receptor.

Conclusion

Biotinylated vitamin D analogs are indispensable tools for elucidating the complex biology of the vitamin D signaling pathway. Their high affinity and specific interaction with streptavidin enable a wide range of applications, from the purification of the VDR and its associated proteins to the quantitative analysis of ligand-receptor interactions. The detailed protocols and conceptual diagrams provided in this guide serve as a valuable resource for researchers embarking on studies involving these powerful chemical probes. As our understanding of the multifaceted roles of vitamin D in health and disease continues to grow, the utility of biotinylated vitamin D analogs in advancing this field of research will undoubtedly expand.

References

The Ether-Linked Analog: A Key Tool in Unraveling Vitamin D Binding Protein Interactions

For researchers, scientists, and drug development professionals, understanding the intricate dance between Vitamin D metabolites and their primary carrier, the Vitamin D Binding Protein (DBP), is paramount for developing next-generation therapeutics. Among the chemical tools available, 25-Hydroxy Vitamin D3 ether analogs have emerged as a powerful asset, particularly in the realm of photoaffinity labeling and binding studies. This technical guide delves into the core of this topic, providing a comprehensive overview of the role of these analogs, the experimental methodologies employed, and the quantitative data gleaned from such studies.

Introduction to 25-Hydroxy Vitamin D3 Ether Analogs

Vitamin D Binding Protein (DBP) is a crucial serum glycoprotein responsible for the transport of vitamin D and its metabolites, sequestering them with high affinity to prevent rapid degradation and ensure their bioavailability.[1] To probe the binding pocket of DBP and identify key interacting residues, researchers have synthesized various analogs of its primary ligand, 25-hydroxyvitamin D3 (25(OH)D3). Ether-linked analogs, in particular, offer increased hydrolytic stability compared to ester-linked counterparts, making them more robust probes for biochemical assays. These analogs are often functionalized with photoreactive groups, such as azides, or chemically reactive moieties, like epoxides, transforming them into powerful tools for irreversibly labeling the DBP binding site.

Quantitative Analysis of Binding Affinities

Competitive binding assays are a cornerstone for quantifying the interaction between DBP and various ligands, including 25(OH)D3 ether analogs. These assays typically involve a radiolabeled form of 25(OH)D3 and a competing unlabeled ligand. The ability of the analog to displace the radiolabeled ligand from DBP is a measure of its binding affinity.

| Compound | Apparent Dissociation Constant (KD,app) | Species | Reference |

| 25-hydroxyvitamin D3 | 0.21 nM | Human | [2] |

| 3-deoxy-3-azido-25-hydroxyvitamin D3 | 1.3 nM | Human | [2] |

| 25-hydroxyvitamin D3-3β-(1,2-epoxypropyl)ether | Similar to 25-hydroxyvitamin D3 | Human | [3] |

| 25-hydroxyvitamin D2 (25OHD2) | 1.7 times less potent than 25OHD3 | Rat | [4] |

| 24(R),25-Dihydroxyergocalciferol (24,25-(OH)2-D2) | 1.7 times less potent than 24(R),25-(OH)2D3 | Rat | [4] |

| 1,25-dihydroxyvitamin D2 (1,25-(OH)2D2) | 1.3 times less potent than 1,25-(OH)2D3 | Chick | [4] |

Experimental Protocols

Competitive Binding Assay

A common method for determining the binding affinity of a 25-hydroxyvitamin D3 ether analog is through a competitive protein-binding assay.[5][6][7]

Objective: To determine the relative binding affinity of an unlabeled 25-hydroxyvitamin D3 ether analog for DBP by measuring its ability to compete with radiolabeled 25-hydroxyvitamin D3.

Materials:

-

Purified Vitamin D Binding Protein (from human or rat serum)

-

Radiolabeled 25-hydroxyvitamin D3 (e.g., [³H]25(OH)D3)

-

Unlabeled 25-hydroxyvitamin D3 (for standard curve)

-

Unlabeled 25-hydroxyvitamin D3 ether analog (test compound)

-

Assay Buffer (e.g., phosphate-buffered saline with bovine serum albumin)

-

Dextran-coated charcoal suspension

-

Scintillation fluid and counter

Procedure:

-

Preparation of Standard Curve: A series of tubes are prepared with a fixed amount of DBP and radiolabeled 25(OH)D3. Increasing concentrations of unlabeled 25(OH)D3 are added to these tubes.

-

Preparation of Test Samples: Similar to the standard curve tubes, a fixed amount of DBP and radiolabeled 25(OH)D3 is used. Increasing concentrations of the 25-hydroxyvitamin D3 ether analog are added.

-

Incubation: All tubes are incubated for a set period (e.g., 2 hours at 4°C) to allow the binding reaction to reach equilibrium.

-

Separation of Bound and Free Ligand: A dextran-coated charcoal suspension is added to all tubes and incubated for a short period. The charcoal binds to the free radiolabeled ligand.

-

Centrifugation: The tubes are centrifuged to pellet the charcoal with the bound free ligand.

-

Quantification: The supernatant, containing the DBP-bound radiolabeled ligand, is transferred to scintillation vials with scintillation fluid. The radioactivity is measured using a scintillation counter.

-

Data Analysis: The amount of bound radiolabeled ligand is plotted against the concentration of the unlabeled competitor. The concentration of the analog that displaces 50% of the radiolabeled ligand (IC50) is determined and can be used to calculate the binding affinity.

Caption: Logical Flow of a Competitive Binding Assay.

Photoaffinity Labeling

Photoaffinity labeling is a technique used to covalently attach a ligand to its binding site on a protein through the activation of a photoreactive group by UV light.[2]

Objective: To covalently label the 25-hydroxyvitamin D3 binding site of DBP using a 25-hydroxyvitamin D3 ether analog containing a photo-reactive group (e.g., an azido group).

Materials:

-

Purified Vitamin D Binding Protein

-

Radiolabeled, photoreactive 25-hydroxyvitamin D3 ether analog (e.g., [³H]-25-ANE)

-

Unlabeled 25-hydroxyvitamin D3 (for competition experiment)

-

UV light source (e.g., 350 nm)

-

SDS-PAGE reagents and equipment

-

Autoradiography or fluorography equipment

Procedure:

-

Incubation: Purified DBP is incubated in the dark with the radiolabeled photoreactive ether analog. A control sample is also prepared with a large excess of unlabeled 25-hydroxyvitamin D3 to demonstrate the specificity of the labeling.

-

Photolysis: The samples are exposed to UV light for a specific duration to activate the photoreactive group, leading to the formation of a covalent bond with the DBP binding site. A control sample is kept in the dark to show that labeling is light-dependent.

-

SDS-PAGE: The proteins in the samples are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Detection: The gel is treated for autoradiography or fluorography to visualize the radiolabeled, covalently modified DBP.

-

Analysis: A labeled protein band corresponding to the molecular weight of DBP should be observed in the sample exposed to UV light. The intensity of this band should be significantly reduced or absent in the control samples (no UV light or presence of excess unlabeled 25(OH)D3).

Caption: Experimental Workflow for Photoaffinity Labeling.

Vitamin D Signaling and DBP's Role

The biological actions of vitamin D are initiated by its binding to the Vitamin D Receptor (VDR), a nuclear receptor that regulates gene expression.[8] DBP plays a critical role in this pathway by transporting the precursor, 25(OH)D3, to the kidneys for conversion to the active form, 1,25-dihydroxyvitamin D3 (1,25(OH)2D3), and then delivering 1,25(OH)2D3 to target tissues.[9]

Caption: Simplified Vitamin D Signaling Pathway.

Conclusion

25-Hydroxy Vitamin D3 ether analogs are indispensable tools for elucidating the structure and function of the Vitamin D Binding Protein. Their enhanced stability and the ability to incorporate photoreactive or chemically reactive groups have enabled detailed characterization of the DBP binding pocket. The quantitative data and experimental protocols outlined in this guide provide a foundation for researchers to design and interpret studies aimed at understanding DBP-ligand interactions, which is crucial for the development of novel vitamin D-based therapies with improved efficacy and reduced side effects.

References

- 1. Affinity labeling of rat serum vitamin D binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Photoaffinity labeling of serum vitamin D binding protein by 3-deoxy-3-azido-25-hydroxyvitamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 25-Hydroxy[26,27-methyl-3H]vitamin D3-3 beta-(1,2-epoxypropyl)ether: an affinity labeling reagent for human vitamin D-binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Displacement potency of vitamin D2 analogs in competitive protein-binding assays for 25-hydroxyvitamin D3, 24,25-dihydroxyvitamin D3, and 1,25-dihydroxyvitamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Competitive binding assay for 25-hydroxyvitamin D using specific binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Competitive binding assay for vitamin D and 25-OH vitamin D - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. An improved competitive protein-binding assay for 25-hydroxy vitamin D. | Semantic Scholar [semanticscholar.org]

- 8. The crystal structure of the nuclear receptor for vitamin D bound to its natural ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. VITAMIN D BINDING PROTEIN AND 25-HYDROXYVITAMIN D LEVELS: EMERGING CLINICAL APPLICATIONS - PMC [pmc.ncbi.nlm.nih.gov]

The Crucial Role of the Biotin Spacer Arm in Vitamin D Analog Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The conjugation of biotin to vitamin D analogs is a pivotal technique in endocrine research, facilitating the study of vitamin D receptor (VDR) interactions and the development of novel therapeutics. The spacer arm, a flexible linker between the vitamin D moiety and the biotin tag, is a critical determinant of the success of these studies. Its length, composition, and flexibility can significantly impact the binding affinity of the analog to the VDR and the accessibility of the biotin tag for detection and purification. This in-depth technical guide explores the core principles of the biotin spacer arm in vitamin D analogs, providing a comprehensive overview of its function, the quantitative impact of its properties on binding affinity, detailed experimental protocols, and a visual representation of the associated signaling pathways and experimental workflows.

Introduction: The Significance of Biotinylation in Vitamin D Research

Vitamin D and its analogs are crucial regulators of calcium homeostasis, bone metabolism, and a wide range of other physiological processes, including immune function and cell proliferation.[1] Their biological effects are primarily mediated through the nuclear vitamin D receptor (VDR).[2] To elucidate the intricate mechanisms of VDR action and to screen for novel therapeutic agents, researchers often employ biotinylated vitamin D analogs.

The biotin-streptavidin interaction is one of the strongest known non-covalent bonds in nature, with a dissociation constant (Kd) in the femtomolar range.[3] This exceptionally high affinity allows for the sensitive detection and efficient purification of biotinylated molecules and their binding partners. By attaching a biotin tag to a vitamin D analog, researchers can:

-

Investigate VDR Binding: Facilitate the study of ligand-receptor kinetics and binding affinities through various assay formats.

-

Purify VDR: Isolate the VDR from complex biological mixtures for further characterization.

-

Identify Interacting Proteins: Perform pull-down assays to identify novel proteins that interact with the VDR-ligand complex.

-

Develop Diagnostic Assays: Create sensitive and specific assays for the quantification of vitamin D levels.[4]

The effectiveness of these applications hinges on the proper design of the biotinylated analog, with the spacer arm playing a central role.

The Biotin Spacer Arm: A Critical Design Element

The spacer arm serves as a flexible linker that physically separates the biotin moiety from the vitamin D analog. This separation is crucial for overcoming steric hindrance, which can otherwise prevent the bulky streptavidin or avidin protein from accessing the biotin tag.[3] The key characteristics of a spacer arm that influence its performance are:

-

Length: The length of the spacer arm is a critical parameter. A spacer that is too short may not provide sufficient separation, leading to steric hindrance and reduced binding of streptavidin. Conversely, an excessively long spacer could introduce unwanted flexibility or hydrophobicity, potentially affecting the analog's interaction with the VDR.

-

Composition and Hydrophilicity: Spacer arms are typically composed of hydrocarbon chains (e.g., alkyl chains like C3, C6, C12) or polyethylene glycol (PEG) units.[5] PEG spacers are often preferred due to their hydrophilicity, which can improve the solubility of the biotinylated analog and reduce non-specific binding.[5]

-

Flexibility: A flexible spacer arm allows the biotin tag to orient itself optimally for binding to streptavidin, even when the vitamin D analog is bound to the VDR.

Quantitative Impact of Spacer Arm on Binding Affinity

While direct comparative studies on a wide range of biotin spacer arms specifically for vitamin D analogs are limited in the publicly available literature, data from other ligand-receptor systems provide valuable insights into the expected trends. The following tables summarize representative quantitative data on the effect of spacer arm length on receptor binding affinity.

Table 1: Representative Data on the Effect of PEG Spacer Length on Receptor Binding Affinity (IC50)

| Conjugate (Ligand-PEGn-Targeting Moiety) | PEG Spacer Length | IC50 (nM) |

| natGa-NOTA-PEGn-RM26 | PEG2 | 3.1 ± 0.2 |

| natGa-NOTA-PEGn-RM26 | PEG3 | 3.9 ± 0.3 |

| natGa-NOTA-PEGn-RM26 | PEG4 | 5.4 ± 0.4 |

| natGa-NOTA-PEGn-RM26 | PEG6 | 5.8 ± 0.3 |

Data adapted from a study on a 68Ga-labeled bombesin antagonist analog.[6] This data suggests that for certain receptor-ligand interactions, a shorter, more constrained linker may result in higher binding affinity (lower IC50).

Table 2: VDR Binding Properties of Representative Vitamin D Analogs

| Compound | VDR Binding Affinity (Relative to 1α,25-(OH)2D3) |

| 1α,25-(OH)2D3 (Calcitriol) | 100% |

| 7-methyl-1α,25-(OH)2D3 | ~10% |

| 7-methyl-1α,25-(OH)2-19-nor-D3 | ~6.7% |

Data synthesized from literature. This table provides context for the range of binding affinities observed with modifications to the vitamin D structure.

It is crucial to empirically determine the optimal spacer arm for each specific vitamin D analog and experimental application, as the ideal length and composition can vary depending on the structure of the analog and the nature of the binding assay.

Experimental Protocols

This section provides detailed methodologies for key experiments involving biotinylated vitamin D analogs.

Synthesis of a Biotinylated Vitamin D Analog with a PEG Spacer

This protocol describes a general method for the synthesis of a biotinylated vitamin D analog using a commercially available NHS-PEG-Biotin reagent.

Materials:

-

Vitamin D analog with a primary amine or hydroxyl group

-

NHS-PEGn-Biotin (n = number of PEG units)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Reaction vessel (e.g., round-bottom flask)

-

Magnetic stirrer and stir bar

-

High-Performance Liquid Chromatography (HPLC) system for purification

-

Mass spectrometer for characterization

Procedure:

-

Dissolution of Vitamin D Analog: Dissolve the vitamin D analog in anhydrous DMF or DMSO to a final concentration of 1-10 mg/mL.

-

Addition of Base: Add 2-3 equivalents of TEA or DIPEA to the solution to act as a base.

-

Dissolution of Biotinylating Reagent: In a separate vial, dissolve 1.1-1.5 equivalents of NHS-PEGn-Biotin in a minimal amount of anhydrous DMF or DMSO.

-

Reaction: Slowly add the NHS-PEGn-Biotin solution to the vitamin D analog solution while stirring.

-

Incubation: Allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4°C. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Quenching: Quench the reaction by adding a small amount of water or an amine-containing buffer (e.g., Tris buffer) to consume any unreacted NHS ester.

-

Purification: Purify the biotinylated vitamin D analog by preparative HPLC using a suitable column (e.g., C18) and gradient elution.

-

Characterization: Confirm the identity and purity of the final product by mass spectrometry and NMR spectroscopy.

Competitive Radioligand Binding Assay for VDR

This protocol is used to determine the binding affinity of a biotinylated vitamin D analog to the VDR.[3][7][8][9][10][11]

Materials:

-

Purified VDR (recombinant or from cell lysates)

-

Radiolabeled 1α,25-(OH)2D3 (e.g., [³H]-1α,25-(OH)2D3)

-

Unlabeled biotinylated vitamin D analog (competitor)

-

Unlabeled 1α,25-(OH)2D3 (for determining non-specific binding)

-

Binding buffer (e.g., TEG buffer: 50 mM Tris-HCl pH 7.4, 1.5 mM EDTA, 5 mM DTT, 10% glycerol)

-

Streptavidin-coated scintillation proximity assay (SPA) beads or filtration apparatus

-

Scintillation counter

Procedure:

-

Assay Setup: In a microplate, set up the following reactions in triplicate:

-

Total Binding: VDR + Radiolabeled 1α,25-(OH)2D3

-

Non-specific Binding: VDR + Radiolabeled 1α,25-(OH)2D3 + excess unlabeled 1α,25-(OH)2D3

-

Competition: VDR + Radiolabeled 1α,25-(OH)2D3 + increasing concentrations of the biotinylated vitamin D analog

-

-

Incubation: Incubate the plate at 4°C for 16-18 hours to reach equilibrium.

-

Separation of Bound and Free Ligand:

-

SPA Method: Add streptavidin-coated SPA beads and incubate for an additional 30 minutes. The binding of the radiolabeled ligand to the VDR, which is captured by the beads, will bring the scintillant in the beads into close proximity to the radioisotope, generating a light signal.

-

Filtration Method: Rapidly filter the reaction mixtures through a glass fiber filter to separate the VDR-ligand complex from the unbound radioligand. Wash the filters with ice-cold binding buffer.

-

-

Detection: Measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC50 value (the concentration of the analog that inhibits 50% of the specific binding of the radiolabeled ligand). The Ki value can then be calculated using the Cheng-Prusoff equation.

Pull-Down Assay to Identify VDR-Interacting Proteins

This protocol describes how to use a biotinylated vitamin D analog to isolate and identify proteins that interact with the VDR-ligand complex.[12][13][14][15][16]

Materials:

-

Biotinylated vitamin D analog

-

Cell lysate containing the VDR and potential interacting proteins

-

Streptavidin-coated magnetic beads or agarose resin

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., SDS-PAGE sample buffer, or a high concentration of free biotin)

-

SDS-PAGE gels and Western blotting apparatus

-

Antibodies against the VDR and potential interacting proteins (for Western blotting)

-

Mass spectrometer (for protein identification)

Procedure:

-

Preparation of Bait Complex: Incubate the biotinylated vitamin D analog with the cell lysate for 1-2 hours at 4°C to allow the formation of the VDR-ligand complex.

-

Capture of Bait Complex: Add streptavidin-coated beads to the lysate and incubate for another 1-2 hours at 4°C with gentle rotation to capture the biotinylated VDR-ligand complex.

-

Washing: Pellet the beads using a magnet or by centrifugation and discard the supernatant. Wash the beads extensively with wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads using elution buffer.

-

Analysis:

-

Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies to confirm the presence of the VDR and known interacting proteins.

-

Mass Spectrometry: For the identification of novel interacting proteins, subject the eluted proteins to in-gel digestion followed by LC-MS/MS analysis.

-

Visualization of Signaling Pathways and Experimental Workflows

Vitamin D Receptor (VDR) Signaling Pathway

The genomic actions of vitamin D are mediated by the VDR, a ligand-activated transcription factor. The following diagram illustrates the canonical VDR signaling pathway.

Caption: Canonical VDR signaling pathway.

Experimental Workflow for VDR Binding Assay

The following diagram outlines the typical workflow for a competitive VDR binding assay.

Caption: VDR competitive binding assay workflow.

Experimental Workflow for Pull-Down Assay

This diagram illustrates the key steps in a pull-down assay using a biotinylated vitamin D analog.

Caption: Pull-down assay experimental workflow.

Conclusion

The biotin spacer arm is a small but mighty component in the design of biotinylated vitamin D analogs. Its properties have a profound impact on the outcome of a wide range of experiments aimed at understanding VDR biology and developing new therapies. By carefully considering the length, composition, and flexibility of the spacer arm, and by employing robust experimental protocols, researchers can harness the power of the biotin-streptavidin interaction to its full potential. This guide provides a foundational understanding and practical methodologies to aid in the rational design and application of biotinylated vitamin D analogs in research and drug development.

References

- 1. The Biological Rationale for Use of Vitamin D Analogs in Combination With Corticosteroids for the Topical Treatment of Plaque Psoriasis - JDDonline - Journal of Drugs in Dermatology [jddonline.com]

- 2. Vitamin D analogs: mechanism of action and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. biomers.net | Spacer - biomers.net Oligonucleotides [biomers.net]

- 6. benchchem.com [benchchem.com]

- 7. Covalent labeling of nuclear vitamin D receptor with affinity labeling reagents containing a cross-linking probe at three different positions of the parent ligand: structural and biochemical implications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. Radioligand Binding Assay | In Vitro Biology | Oncodesign Services [oncodesign-services.com]

- 11. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Pull-Down Assay: A Key Technique for Protein-Protein Interaction Analysis - Creative Proteomics [creative-proteomics.com]

- 13. assets.fishersci.com [assets.fishersci.com]

- 14. fishersci.co.uk [fishersci.co.uk]

- 15. youtube.com [youtube.com]

- 16. Streptavidin Bead Pulldown Assay to Determine Protein Homooligomerization - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Photoaffinity Labeling with Vitamin D Analogs

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of photoaffinity labeling (PAL) techniques utilizing vitamin D analogs to investigate protein-ligand interactions. It covers the synthesis of photoactivatable vitamin D probes, detailed experimental protocols for labeling the vitamin D receptor (VDR) and other binding proteins, quantitative analysis of binding affinities, and the elucidation of signaling pathways.

Introduction to Photoaffinity Labeling

Photoaffinity labeling is a powerful biochemical technique used to identify and characterize the binding sites of ligands within their target proteins.[1] This method employs a ligand analog that has been chemically modified to include a photoreactive group. Upon binding to its target, the complex is irradiated with UV light, which activates the photoreactive moiety, leading to the formation of a covalent bond between the ligand and the protein. This permanent linkage allows for the identification of the binding protein and the specific amino acid residues at the binding site, often through subsequent proteomic analysis.[2][3]

Commonly used photoreactive groups in designing vitamin D analog probes include aryl azides and bromoacetates.[4][5] Aryl azides are converted to highly reactive nitrenes upon UV irradiation, while bromoacetates act as affinity labeling agents that can form covalent bonds with nucleophilic residues in the binding pocket.

Synthesis of Photoactivatable Vitamin D Analogs

The synthesis of photoactivatable vitamin D analogs is a critical first step in a photoaffinity labeling experiment. These synthetic schemes often involve multi-step processes to introduce a photoreactive group at a position that does not significantly hinder the analog's binding affinity for its target protein.

Example Synthetic Approaches:

-

Azido-derivatives: The synthesis of analogs like 3-deoxy-3-azido-25-hydroxyvitamin D3 involves the conversion of a hydroxyl group to an azide. This can be achieved through activation of the hydroxyl group followed by nucleophilic substitution with an azide salt.[4]

-

Bromoacetate-derivatives: Analogs such as 1α,25-dihydroxyvitamin D3-3-bromoacetate are synthesized by esterifying a hydroxyl group on the vitamin D molecule with bromoacetic acid or a derivative thereof.[5]

-

Photochemical Isomerization: The synthesis of the vitamin D backbone itself often involves a photochemical reaction to convert a provitamin D precursor, like 7-dehydrocholesterol, into previtamin D3, which then thermally isomerizes to vitamin D3. This process can be optimized using specific wavelengths of UV light and photosensitizers.[6][7][8]

Quantitative Analysis of Vitamin D Analog Binding Affinity

Before performing a photoaffinity labeling experiment, it is crucial to determine the binding affinity of the vitamin D analog for its target protein, typically the Vitamin D Receptor (VDR). This is most commonly achieved through a competitive binding assay.[9][10]

A lower IC50 or Kd value indicates a higher binding affinity. The data below summarizes the binding affinities of several vitamin D analogs for the VDR.

| Vitamin D Analog | Target Protein | Binding Affinity (IC50/Kd) | Reference(s) |

| 1α,25-dihydroxyvitamin D3 (Calcitriol) | VDR | IC50 ≈ 0.1 - 1 nM | [9][11] |

| 25-hydroxyvitamin D3 | VDR | EC50 ≈ 20 nM | [12] |

| 3-deoxy-3-azido-25-hydroxyvitamin D3 | VDR | Kd ≈ 1.3 nM | [4] |

| 1α,25(OH)2D3-3-bromoacetate | VDR | IC50 ≈ 0.18 nmol | [5] |

| 1α,25(OH)2D3-1-bromoacetate | VDR | IC50 ≈ 0.52 nmol | [5] |

| 1α,25(OH)2D3-11-bromoacetate | VDR | IC50 ≈ 0.52 nmol | [5] |

| 25-hydroxytachysterol3 | VDR | Kd ≈ 22 nM | [13] |

| 25-hydroxy-5,6-trans-vitamin D3 | VDR | Kd ≈ 58 nM | [13] |

| 5,6-trans-vitamin D3 | VDR | Kd ≈ 560 nM | [13] |

Experimental Protocols

Competitive Radioligand Binding Assay

This protocol outlines the steps to determine the binding affinity of a vitamin D analog for the VDR.

Materials:

-

Receptor Source: Purified recombinant VDR or nuclear extracts from cells expressing VDR.

-

Radioligand: [3H]-1α,25(OH)2D3.

-

Unlabeled Ligand: 1α,25(OH)2D3 (for standard curve).

-

Test Compound: The vitamin D analog of interest.

-

Assay Buffer: A suitable buffer, such as Tris-HCl with EDTA, DTT, and KCl.

-

Separation Medium: Hydroxylapatite (HAP) or dextran-coated charcoal (DCC).

-

Scintillation Fluid and Counter.

Procedure:

-

Incubation: Incubate a fixed amount of VDR and [3H]-1α,25(OH)2D3 with varying concentrations of the unlabeled vitamin D analog. A parallel incubation with unlabeled 1α,25(OH)2D3 should be performed to generate a standard curve.

-

Equilibration: Allow the binding reaction to reach equilibrium. The incubation time and temperature will need to be optimized for the specific system.

-

Separation: Separate the VDR-bound radioligand from the free radioligand using either HAP, which binds the protein-ligand complex, or DCC, which adsorbs the free ligand.

-

Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.

-

Data Analysis: Plot the percentage of specifically bound radioligand against the logarithm of the competitor concentration. The IC50 value, which is the concentration of the analog that inhibits 50% of the specific binding of the radioligand, can be determined from this curve.[9]

Photoaffinity Labeling of VDR

This protocol describes the general procedure for covalently labeling the VDR with a photoactivatable vitamin D analog.

Materials:

-

Photoactivatable Vitamin D Analog: e.g., tritiated 3-deoxy-3-azido-25-hydroxyvitamin D3.

-

Target Protein: Purified VDR or cell lysate containing VDR.

-

UV Light Source: A UV lamp with an appropriate wavelength to activate the photoreactive group (e.g., 254 nm or 312 nm).[7][14]

-

SDS-PAGE reagents and equipment.

-

Autoradiography or phosphorimaging system.

Procedure:

-

Incubation: Incubate the photoactivatable vitamin D analog with the VDR preparation in the dark to allow for binding. A control reaction containing an excess of unlabeled 1α,25(OH)2D3 should be included to demonstrate the specificity of the labeling.

-

UV Irradiation: Expose the samples to UV light for a predetermined amount of time to activate the photoreactive group and induce covalent cross-linking. The duration and intensity of UV exposure should be optimized to maximize labeling efficiency while minimizing protein damage.

-

SDS-PAGE: Separate the proteins in the samples by SDS-PAGE.

-

Detection: Visualize the labeled VDR by autoradiography or phosphorimaging to detect the radiolabeled analog that is covalently bound to the protein. A significant reduction in the labeled band in the presence of excess unlabeled 1α,25(OH)2D3 indicates specific labeling of the VDR.[4][5]

Identification of Labeled Proteins by Mass Spectrometry

This protocol outlines the workflow for identifying the protein targets of a vitamin D analog on a proteome-wide scale.

Materials:

-

Photoaffinity Probe with a Reporter Tag: A vitamin D analog containing a photoreactive group and a reporter tag such as biotin or an alkyne handle for click chemistry.[1][15]

-

Cell Culture: Cells of interest that express potential vitamin D binding proteins.

-

UV Light Source.

-

Lysis Buffer.

-

Affinity Resin: Streptavidin beads for biotin-tagged probes or azide/alkyne-functionalized beads for click chemistry.

-

Protease: Trypsin or other suitable protease for protein digestion.

-

LC-MS/MS System.

Procedure:

-

Cell Treatment and Labeling: Treat live cells with the photoaffinity probe. After an incubation period to allow for cellular uptake and binding, irradiate the cells with UV light to induce cross-linking.

-

Cell Lysis and Enrichment: Lyse the cells and enrich the labeled proteins using an appropriate affinity resin that binds to the reporter tag on the probe.

-

Proteolytic Digestion: Digest the enriched proteins into peptides using a protease.

-

LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Identify the proteins that were specifically labeled by the vitamin D analog probe by searching the MS/MS data against a protein database. Quantitative proteomics techniques, such as SILAC, can be used to differentiate specific binders from non-specific background proteins.[16][17][18]

Signaling Pathways and Experimental Workflows

The biological effects of vitamin D are primarily mediated through the Vitamin D Receptor (VDR), a nuclear receptor that functions as a ligand-activated transcription factor.[19]

Canonical Vitamin D Signaling Pathway

The classical signaling pathway of vitamin D involves the following key steps:

-

Binding: The active form of vitamin D, 1α,25-dihydroxyvitamin D3 (calcitriol), binds to the VDR in the cytoplasm.

-

Heterodimerization: The ligand-bound VDR forms a heterodimer with the Retinoid X Receptor (RXR).

-

Nuclear Translocation: The VDR-RXR heterodimer translocates to the nucleus.

-

DNA Binding: The heterodimer binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes.

-

Transcriptional Regulation: The binding of the VDR-RXR complex to VDREs recruits co-activator or co-repressor proteins, which in turn modulate the transcription of genes involved in a wide range of physiological processes, including calcium homeostasis, cell proliferation, and immune function.

Caption: Canonical Vitamin D signaling pathway.

Experimental Workflow for Photoaffinity Labeling

The following diagram illustrates a typical experimental workflow for identifying protein targets of vitamin D analogs using photoaffinity labeling coupled with mass spectrometry.

Caption: Experimental workflow for photoaffinity labeling.

This guide provides a foundational understanding of the principles and practices of photoaffinity labeling with vitamin D analogs. By employing these techniques, researchers can gain valuable insights into the molecular mechanisms of vitamin D action, identify novel drug targets, and accelerate the development of new therapeutics.

References

- 1. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Photoaffinity labeling combined with mass spectrometric approaches as a tool for structural proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Photoaffinity labeling coupled to MS to identify peptide biological partners: Secondary reactions, for better or for worse? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Photoaffinity labeling of serum vitamin D binding protein by 3-deoxy-3-azido-25-hydroxyvitamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Covalent labeling of nuclear vitamin D receptor with affinity labeling reagents containing a cross-linking probe at three different positions of the parent ligand: structural and biochemical implications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN110204469B - Synthetic method of vitamin D analogue intermediate - Google Patents [patents.google.com]

- 7. WO2020230169A1 - Improved photochemical synthesis of vitamin d3 using sensitizers - Google Patents [patents.google.com]

- 8. arxiv.org [arxiv.org]

- 9. benchchem.com [benchchem.com]

- 10. Competitive binding assay for vitamin D and 25-OH vitamin D - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Development of In Vitro and In Vivo Evaluation Systems for Vitamin D Derivatives and Their Application to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. An evaluation of the biologic activity and vitamin D receptor binding affinity of the photoisomers of vitamin D3 and previtamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. From 7-dehydrocholesterol to vitamin D3: Optimization of UV conversion procedures toward the valorization of fish waste matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Reliable identification of protein-protein interactions by crosslinking mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Identifying specific protein interaction partners using quantitative mass spectrometry and bead proteomes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. medchemexpress.com [medchemexpress.com]

Characterization of Novel Biotinylated Vitamin D Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles and methodologies involved in the characterization of novel biotinylated vitamin D derivatives. These compounds are of significant interest in drug discovery and chemical biology as molecular probes to study the vitamin D receptor (VDR) and as potential therapeutic agents with targeted delivery mechanisms. This document outlines key experimental protocols, presents a framework for data analysis, and illustrates the underlying biological pathways.

Introduction to Biotinylated Vitamin D Derivatives

Vitamin D, primarily in its hormonally active form 1α,25-dihydroxyvitamin D3 (calcitriol), exerts its biological effects by binding to the nuclear vitamin D receptor (VDR). The VDR is a ligand-activated transcription factor that regulates a multitude of physiological processes, including calcium homeostasis, immune function, and cellular proliferation and differentiation.[1][2] The development of synthetic vitamin D analogs aims to harness these therapeutic potentials, often with the goal of minimizing hypercalcemic side effects.[1]

Biotinylation, the process of covalently attaching biotin to a molecule, is a widely used technique in molecular biology. The high-affinity interaction between biotin and streptavidin/avidin can be exploited for various applications, including purification, immobilization, and detection. Biotinylated vitamin D derivatives serve as valuable tools for:

-

Probing VDR-ligand interactions: Facilitating the development of non-radioactive binding assays.

-

Studying cellular uptake mechanisms: Tracking the internalization of vitamin D compounds.

-

Targeted drug delivery: Leveraging the overexpression of biotin transporters in certain cancer cells.

This guide will delve into the critical aspects of characterizing these novel derivatives, from their synthesis to their biological evaluation.

Synthesis of Biotinylated Vitamin D Derivatives

The synthesis of biotinylated vitamin D derivatives typically involves the conjugation of a biotin moiety to a vitamin D analog via a linker. The attachment point on the vitamin D scaffold is crucial and is often at the C-3 position of the A-ring to minimize disruption of the key interactions with the VDR ligand-binding pocket.

A general synthetic strategy involves the chemical synthesis of a vitamin D analog with a reactive functional group, such as a hydroxyl or amino group, on a linker attached to the A-ring. This is followed by the coupling of an activated biotin derivative, such as biotin-N-hydroxysuccinimide ester. The length and chemical nature of the linker can be varied to optimize the biological activity and binding affinity of the final conjugate.

Quantitative Data on Vitamin D Derivatives

Table 1: Vitamin D Receptor (VDR) Binding Affinity of Vitamin D Analogs

| Compound | Relative Binding Affinity (RBA) (%)a | IC50 (nM)b |

| 1α,25-dihydroxyvitamin D3 (Calcitriol) | 100 | 0.1 - 1 |

| Calcipotriol | 60 - 100 | 0.5 - 2 |

| 1,25-(OH)2-16-ene-23-yne-D3 | 45 - 70 | 1 - 5 |

| 24,24-dihomo-1α,25-(OH)2D3 | 3.5 - 25 | 10 - 50 |

a Relative binding affinity compared to 1α,25-dihydroxyvitamin D3. Data is often generated from competitive binding assays.[3] b The concentration required to displace 50% of a radiolabeled ligand from the VDR.[1]

Table 2: In Vitro Antiproliferative Activity of Vitamin D Analogs in Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

| Vitamin D Analog X | MCF-7 (Breast Cancer) | 3.0 - 7.0[4] |

| Vitamin D Analog Y | HCT-116 (Colon Cancer) | 0.34 - 22.4[2] |

| Vitamin D Analog Z | PC-3 (Prostate Cancer) | 10 - 50[2] |

| Vitamin D Analog A | HepG2 (Liver Cancer) | 10 - 50[2] |

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the accurate characterization of novel biotinylated vitamin D derivatives. The following sections provide methodologies for key experiments.

Vitamin D Receptor (VDR) Competitive Binding Assay

This assay determines the affinity of a test compound for the VDR by measuring its ability to compete with a high-affinity radiolabeled ligand.

Materials:

-

Recombinant human VDR

-

[³H]-1α,25(OH)₂D₃ (Radioligand)

-

Unlabeled biotinylated vitamin D derivative (competitor)

-

Assay Buffer (e.g., TEG buffer: 50 mM Tris-HCl pH 7.4, 1.5 mM EDTA, 5 mM DTT, 10% glycerol)

-

Hydroxylapatite slurry

-

Scintillation fluid and counter

Protocol:

-

Prepare a series of dilutions of the unlabeled biotinylated vitamin D derivative.

-

In a microcentrifuge tube, combine the recombinant VDR, a fixed concentration of [³H]-1α,25(OH)₂D₃, and varying concentrations of the biotinylated derivative.

-

Incubate the mixture for 4-18 hours at 4°C to reach binding equilibrium.

-

To separate bound from free radioligand, add an ice-cold hydroxylapatite slurry to each tube and incubate on ice for 15-20 minutes with intermittent vortexing.

-

Centrifuge the tubes to pellet the hydroxylapatite, which binds the VDR-ligand complex.

-

Carefully aspirate the supernatant containing the unbound radioligand.

-

Wash the pellet with a wash buffer to remove any remaining unbound ligand.

-

Resuspend the final pellet in scintillation fluid.

-

Quantify the amount of bound radioactivity using a liquid scintillation counter.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC50 value.

Fluorescence Polarization (FP) VDR Binding Assay

This is a non-radioactive, homogeneous assay that measures the binding of a fluorescently labeled vitamin D probe to the VDR.

Materials:

-

Recombinant human VDR

-

Fluorescently labeled vitamin D tracer (e.g., a biotinylated derivative conjugated to a fluorophore)

-

Unlabeled biotinylated vitamin D derivative (competitor)

-

Assay Buffer

-

Microplate reader capable of measuring fluorescence polarization

Protocol:

-

Prepare serial dilutions of the unlabeled biotinylated vitamin D derivative in assay buffer.

-

In a black microplate, add a fixed concentration of the fluorescent vitamin D tracer.

-

Add the various concentrations of the unlabeled competitor to the wells.

-

Initiate the binding reaction by adding a fixed concentration of recombinant VDR to each well.

-

Incubate the plate at room temperature for a specified time (e.g., 2 hours) to allow the binding to reach equilibrium.[5]

-

Measure the fluorescence polarization of each well using a microplate reader with appropriate excitation and emission filters.[5]

-

A decrease in fluorescence polarization indicates displacement of the fluorescent tracer by the unlabeled competitor.

-

Plot the change in millipolarization (mP) units against the logarithm of the competitor concentration to calculate the IC50.

Cellular Uptake Assay in Caco-2 Cells

This assay is used to determine the extent and mechanism of transport of biotinylated vitamin D derivatives across an intestinal epithelial cell barrier model.

Materials:

-

Caco-2 cells

-

Cell culture medium (e.g., DMEM with fetal bovine serum, non-essential amino acids, and penicillin-streptomycin)

-

Transwell® inserts

-

Biotinylated vitamin D derivative

-

Transport buffer (e.g., Hank's Balanced Salt Solution with HEPES)

-

LC-MS/MS or other suitable analytical method for quantification

Protocol:

-

Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days to allow for differentiation into a polarized monolayer.

-

On the day of the experiment, wash the cell monolayers with pre-warmed transport buffer.

-

Add the biotinylated vitamin D derivative (at a specific concentration in transport buffer) to the apical (upper) chamber.

-

At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (lower) chamber.

-

At the end of the experiment, collect the remaining solution from the apical chamber and lyse the cells to determine the intracellular concentration.

-

Quantify the concentration of the biotinylated vitamin D derivative in the collected samples using a validated analytical method like LC-MS/MS.

-

Calculate the apparent permeability coefficient (Papp) to assess the rate of transport across the cell monolayer.

Mandatory Visualizations

Signaling Pathway

The genomic actions of vitamin D are mediated through the VDR, which acts as a ligand-activated transcription factor. The following diagram illustrates the canonical VDR signaling pathway.

Caption: VDR Genomic Signaling Pathway.

Experimental Workflow

The following diagram outlines a typical experimental workflow for the characterization of a novel biotinylated vitamin D derivative.

Caption: Characterization Workflow.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Vitamin D analogs with low affinity for the vitamin D binding protein: enhanced in vitro and decreased in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. documents.thermofisher.com [documents.thermofisher.com]

Methodological & Application

Application Notes and Protocols: 25-Hydroxy Vitamin D3 3,3'-Biotinylaminopropyl Ether as a Tracer in Vitamin D Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate measurement of 25-hydroxyvitamin D [25(OH)D], the primary circulating form of vitamin D, is crucial for assessing vitamin D status and its association with various health outcomes. Competitive binding assays are a cornerstone of 25(OH)D quantification. These assays rely on the competition between unlabeled 25(OH)D in a sample and a labeled 25(OH)D tracer for a limited number of binding sites on a specific antibody or binding protein. This document provides detailed application notes and protocols for the use of 25-Hydroxy Vitamin D3 3,3'-Biotinylaminopropyl Ether as a tracer in such assays.

This compound is a derivative of 25-hydroxyvitamin D3 where a biotin molecule is attached via a propyl ether linker at the 3-hydroxy position. This biotinylated tracer offers a non-radioactive and versatile alternative for the development of sensitive and robust immunoassays, such as Enzyme-Linked Immunosorbent Assays (ELISAs). The high affinity of biotin for streptavidin or avidin allows for flexible and efficient signal detection strategies.

Principle of the Assay